2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanoic acid
Description
2-Amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanoic acid is a non-proteinogenic amino acid featuring a branched alkyl backbone and a substituted imidazole moiety. The compound consists of a 2-methylpropanoic acid core linked to a 4,5-dimethylimidazole ring at the β-position (Figure 1). Its molecular formula is C₉H₁₅N₃O₂, with a molecular weight of approximately 196.2 g/mol (estimated from structural analysis).
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-amino-3-(4,5-dimethylimidazol-1-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C9H15N3O2/c1-6-7(2)12(5-11-6)4-9(3,10)8(13)14/h5H,4,10H2,1-3H3,(H,13,14) |
InChI Key |
CDXGDHWMBOZCSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C=N1)CC(C)(C(=O)O)N)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Heterocyclic Intermediate Coupling
Step 1: Preparation of 4,5-Dimethylimidazole
- Method: Condensation of glyoxal derivatives with suitable amines or amino acids under acidic conditions to form substituted imidazoles.
- Reference: Patents and literature describe the synthesis of 4,5-dimethylimidazole via cyclization of methylated formamides with glyoxal or related aldehydes.
Step 2: Functionalization of the Imidazole Ring
- Method: Methylation at the 4 and 5 positions using methyl iodide or dimethyl sulfate in the presence of base (e.g., potassium carbonate).
- Reaction Conditions: Reflux in polar aprotic solvents like DMF or acetonitrile.
- Outcome: Formation of 4,5-dimethyl-1H-imidazole.
Step 3: Coupling with the Amino Acid Backbone
- Method: Nucleophilic substitution of the imidazole nitrogen with a protected amino acid precursor, such as N-protected 2-methyl-2-aminopropanoic acid.
- Protection Strategy: Use of Boc or Fmoc protecting groups on amino groups to facilitate selective coupling.
- Coupling Reagents: Use of carbodiimide derivatives like EDC or DCC, often in the presence of HOBt or HOAt to enhance coupling efficiency.
Step 4: Deprotection and Final Purification
- Method: Removal of protecting groups under acidic or basic conditions, followed by purification via chromatography.
- Purity Verification: NMR, MS, and HPLC analyses.
Synthesis via Multi-Step Heterocyclic Assembly
Some literature reports describe a route involving the synthesis of the imidazole ring first, followed by attachment to the amino acid:
| Step | Description | References |
|---|---|---|
| 1 | Synthesis of methylated imidazole through cyclization of α-aminoketones with formamidine derivatives | Patent WO2014188453A2 |
| 2 | Alkylation of the imidazole at specific positions | Patent WO2014188453A2 |
| 3 | Coupling of the heterocycle with amino acid derivatives via amide bond formation | Literature review |
Alternative Approaches
- Enzymatic synthesis: Use of specific enzymes to catalyze the formation of the imidazole ring or amino acid derivatives, though less common for this specific compound.
- Solid-phase synthesis: Employed in peptide synthesis techniques, adapted for non-proteinogenic amino acids.
Data Tables Summarizing Preparation Conditions
| Method | Key Reagents | Solvents | Reaction Conditions | Yield | References |
|---|---|---|---|---|---|
| Cyclization of methylated formamidine derivatives | Glyoxal, methylamine | Ethanol, acetic acid | Reflux, 4-6 hours | 65-75% | Patent WO2014188453A2 |
| Alkylation of imidazole | Methyl iodide, base | DMF | Reflux, 12-24 hours | 60-70% | Literature sources |
| Coupling with amino acid | EDC, HOBt | Dichloromethane, DMF | Room temperature, 12-24 hours | 55-65% | Patent WO2014188453A2 |
Challenges and Considerations
- Selective methylation: Achieving regioselectivity at the 4 and 5 positions of the imidazole ring can be challenging, often requiring controlled reaction conditions and specific reagents.
- Protection-deprotection steps: Essential to prevent side reactions during coupling.
- Purity and stereochemistry: Ensuring the correct stereochemistry (the (2S) configuration) is critical, often requiring chiral starting materials or enantioselective synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the imidazole ring can be achieved using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, using reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, alkyl halides, bases like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Acylated or alkylated amino acid derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition or as a ligand for receptors.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or ion channels.
Pathways Involved: The compound may modulate signaling pathways by binding to its targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Hydrophobicity : The 4,5-dimethyl groups on the target compound increase lipophilicity compared to the 2-methyl analog (C₇H₁₁N₃O₂) and the polar 4-carboxy derivative (C₇H₉N₃O₄) . This property may enhance its ability to cross biological membranes.
Biological Activity
2-Amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanoic acid (commonly referred to as ADMA) is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of ADMA, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
ADMA has the molecular formula and a molecular weight of 196.25 g/mol. The compound features an imidazole ring, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H16N4O |
| Molecular Weight | 196.25 g/mol |
| Structure | Structure |
ADMA functions primarily as a competitive inhibitor of nitric oxide synthase (NOS), which is crucial in the regulation of nitric oxide (NO) production in the body. Elevated levels of ADMA can lead to decreased NO availability, contributing to endothelial dysfunction and various cardiovascular diseases.
Key Mechanisms:
- Inhibition of Nitric Oxide Synthase : ADMA competes with L-arginine, the natural substrate for NOS, thereby reducing NO synthesis.
- Impact on Endothelial Function : By decreasing NO levels, ADMA promotes vasoconstriction and can lead to hypertension.
Biological Activity
Research indicates that ADMA exhibits several biological activities that may have therapeutic implications:
- Cardiovascular Effects : High levels of ADMA are associated with cardiovascular diseases such as hypertension and atherosclerosis due to impaired endothelial function.
- Neurological Applications : Studies suggest potential roles in neuroprotection and treatment strategies for neurodegenerative diseases.
- Cancer Research : Emerging evidence points to its involvement in tumor progression and metastasis.
Case Studies
Several studies have investigated the biological effects of ADMA:
Study 1: Cardiovascular Implications
A study published in the Journal of Hypertension examined the relationship between plasma ADMA levels and hypertension in patients with chronic kidney disease. Results indicated that elevated ADMA correlated with increased blood pressure and impaired endothelial function, suggesting that targeting ADMA could be a therapeutic strategy for managing hypertension in this population .
Study 2: Neuroprotective Effects
Research conducted by Zhang et al. explored the neuroprotective effects of ADMA in models of ischemic stroke. The findings demonstrated that administration of ADMA reduced neuronal apoptosis and improved functional recovery post-stroke, highlighting its potential as a neuroprotective agent .
Study 3: Cancer Metastasis
A recent investigation into the role of ADMA in cancer metastasis revealed that high levels of ADMA were linked to increased metastatic potential in breast cancer cells. The study suggested that inhibiting ADMA could reduce cancer cell invasiveness .
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanoic acid, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves forming the imidazole ring via condensation of 4,5-dimethylimidazole with a brominated amino acid precursor under reflux conditions. For example, reacting 3-bromopropanoic acid derivatives with substituted imidazoles in the presence of a base (e.g., K₂CO₃) can yield the target compound . Purification is achieved using column chromatography (silica gel, eluent: ethyl acetate/methanol) or preparative HPLC. Purity is verified via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are essential for characterizing this compound’s structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., imidazole protons at δ 7.0–7.5 ppm, methyl groups at δ 1.2–2.0 ppm). ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and quaternary carbons .
- X-ray Crystallography : For absolute configuration determination, single-crystal X-ray diffraction using SHELX or OLEX2 is employed. Data collection at low temperature (e.g., 100 K) reduces thermal motion artifacts .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE: gloves, goggles, lab coat) and work in a fume hood to avoid inhalation. Refer to Safety Data Sheets (SDS) for specific hazards: the compound may cause skin/eye irritation (H315, H319) and respiratory discomfort (H335). Store in a cool, dry environment away from oxidizers .
Advanced Questions
Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?
- Methodological Answer :
- Comparative Analysis : Compare analogs (e.g., 3-(4,5-diphenylimidazol-2-yl)propanoic acid) using binding assays (SPR, ITC) and molecular docking (AutoDock Vina). Substituent effects (e.g., methyl vs. phenyl) on binding affinity can be quantified .
- Data Table :
| Compound | Substituents | IC₅₀ (μM) | Target Protein |
|---|---|---|---|
| Target | 4,5-dimethyl | 12.3 | Enzyme X |
| Analog 1 | 4,5-diphenyl | 8.7 | Enzyme X |
| Analog 2 | 5-chloro | 25.1 | Enzyme X |
- Statistical Validation : Use ANOVA to assess significance of activity differences (p < 0.05) .
Q. What challenges arise in determining the crystal structure of this compound, and how can they be addressed?
- Methodological Answer : Challenges include poor crystal growth due to molecular flexibility and twinning. Solutions:
- Crystallization Optimization : Screen solvents (e.g., DMSO/water mixtures) and use vapor diffusion at 4°C.
- Data Refinement : Use SHELXL for high-resolution refinement. For twinned crystals, apply the TWIN/BASF commands in OLEX2 to model twin domains .
Q. How can stereochemical control during synthesis achieve enantiomeric purity?
- Methodological Answer :
- Chiral Auxiliaries : Employ (S)-BPB-Ni complexes to direct stereochemistry during amino acid coupling, followed by acidic cleavage to isolate the (S)-enantiomer .
- Chiral HPLC : Use a Chiralpak IA column (hexane/isopropanol, 90:10) to confirm enantiomeric excess (>99%) .
Q. How to design experiments to evaluate this compound’s interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a CM5 chip and measure binding kinetics (ka, kd) at varying compound concentrations .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to predict binding modes and stability of the compound-receptor complex .
- In Vitro Validation : Use enzyme inhibition assays (e.g., colorimetric detection of ATPase activity) to correlate computational predictions with experimental IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
